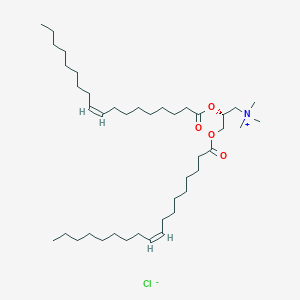
Dotap chloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dotap chloride, ®-, also known as 1,2-dioleoyl-3-trimethylammonium-propane chloride, is a cationic lipid commonly used in the field of gene therapy. It is known for its ability to form liposomes that can encapsulate nucleic acids, facilitating their delivery into cells. This compound is particularly valued for its role in liposomal transfection, where it helps in the delivery of DNA, RNA, and other negatively charged molecules into target cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dotap chloride is synthesized through the esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Dotap chloride involves large-scale esterification processes. The raw materials, including high-purity oleic acid and 2,3-epoxypropyltrimethylammonium chloride, are reacted in large reactors. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dotap chloride primarily undergoes substitution reactions due to the presence of its quaternary ammonium headgroup. This headgroup can interact with various nucleophiles, leading to the formation of different products .
Common Reagents and Conditions
Common reagents used in reactions involving Dotap chloride include halide salts like sodium chloride and potassium iodide. The reactions are typically carried out in aqueous or organic solvents under mild temperature conditions .
Major Products Formed
The major products formed from reactions involving Dotap chloride include various substituted ammonium compounds. These products are often used in further chemical synthesis or as intermediates in the production of other cationic lipids .
Wissenschaftliche Forschungsanwendungen
Dotap chloride has a wide range of applications in scientific research:
Gene Therapy: It is extensively used in the formulation of liposomal transfection agents for the delivery of therapeutic nucleic acids.
Vaccine Development: Dotap chloride-based nanoparticles have been shown to enhance the immune response in vaccine formulations, particularly in the induction of T-cell responses.
Drug Delivery: It is used in the development of lipid nanoparticles for the delivery of various drugs, including mRNA vaccines.
Cancer Research: Dotap chloride has been investigated for its potential in delivering anti-cancer drugs and in inducing anti-tumor immunity.
Wirkmechanismus
The mechanism of action of Dotap chloride involves its ability to form cationic liposomes that can encapsulate negatively charged molecules such as DNA and RNA. These liposomes interact with the cell membrane, facilitating the entry of the encapsulated molecules into the cell. The quaternary ammonium headgroup of Dotap chloride plays a crucial role in this process by interacting with the negatively charged cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DOTMA (1,2-dioleoyl-3-trimethylammonium methyl sulfate): Similar to Dotap chloride, DOTMA is used in gene transfection but has different solubility and stability properties.
DODAC (dioctadecyldimethylammonium chloride): Another cationic lipid used in gene delivery, DODAC has a different fatty acid composition, affecting its interaction with cell membranes.
Uniqueness
Dotap chloride is unique due to its high efficiency in forming stable liposomes and its ability to induce strong immune responses when used in vaccine formulations. Its specific interaction with nucleic acids and cell membranes makes it a preferred choice in various biomedical applications .
Eigenschaften
CAS-Nummer |
328250-28-8 |
|---|---|
Molekularformel |
C42H80ClNO4 |
Molekulargewicht |
698.5 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;/t40-;/m1./s1 |
InChI-Schlüssel |
KSXTUUUQYQYKCR-HEXDFCBFSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


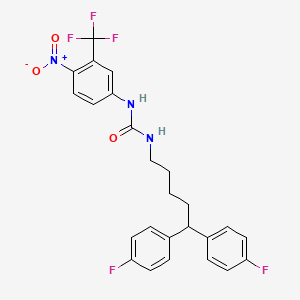
![3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11933423.png)
![2-[4-[Bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11933429.png)
![4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B11933434.png)
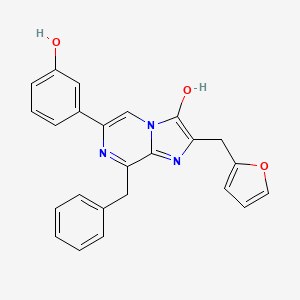
![N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide](/img/structure/B11933454.png)

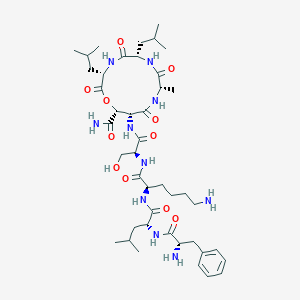
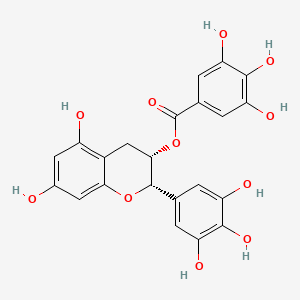
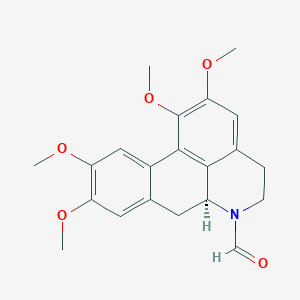
![5-(3-chlorophenyl)-1'-[(2-chlorophenyl)methyl]spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one](/img/structure/B11933496.png)
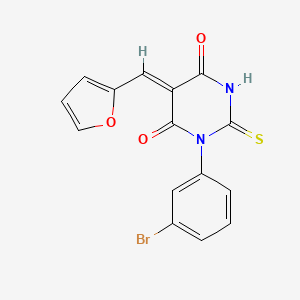
![(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid](/img/structure/B11933511.png)

